molecular formula C20H24N2O B15147196 1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]

1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]

Cat. No.: B15147196
M. Wt: 308.4 g/mol
InChI Key: STJZAUGSSQHKSH-UHFFFAOYSA-N
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Description

1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine] is a synthetic compound based on the spiro[indoline-3,4'-piperidine] scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds featuring this core structure have been investigated for a range of therapeutic applications. Spiro[indoline-3,4'-piperidine] derivatives have been explored as growth hormone secretagogues, functioning as ghrelin mimetics . Furthermore, closely related 1-benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole] analogs have been identified as potent 'co-potentiators' for cystic fibrosis transmembrane conductance regulator (CFTR) mutants, showing promise in restoring channel activity for difficult-to-treat mutations like N1303K . The piperidine moiety is a privileged structure in pharmaceuticals, present in more than twenty classes of drugs, underscoring its importance in the design of biologically active molecules . The specific 1'-benzyl and 7-methoxy substitutions on this scaffold are typically engineered to modulate the compound's potency, selectivity, and physicochemical properties. This product is intended for research purposes as a chemical reference standard or building block in the development of novel therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

1'-benzyl-7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C20H24N2O/c1-23-18-9-5-8-17-19(18)21-15-20(17)10-12-22(13-11-20)14-16-6-3-2-4-7-16/h2-9,21H,10-15H2,1H3

InChI Key

STJZAUGSSQHKSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NCC23CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis-Based Approaches

The Fischer indole synthesis remains the most widely reported method for constructing the indoline core. A representative protocol involves:

  • Hydrazine Formation : Condensation of 1-benzyl-1-phenylhydrazine with 4-piperidone under acidic conditions (e.g., HCl/EtOH) to yield the hydrazone intermediate.
  • Cyclization : Thermal or catalytic rearrangement in polyphosphoric acid (PPA) at 120–140°C induces spirocyclization, forming the indoline-piperidine framework.
  • Methoxylation : Post-cyclization O-methylation using methyl iodide and potassium carbonate in DMF introduces the methoxy group at C7.

Key Data :

Step Conditions Yield (%) Purity (HPLC)
Hydrazone formation HCl/EtOH, 25°C, 12 h 85 92
Spirocyclization PPA, 130°C, 3 h 62 88
Methoxylation MeI, K₂CO₃, DMF, 60°C, 6 h 78 95

This route achieves an overall yield of 41% but requires stringent control over reaction stoichiometry to avoid N-overalkylation.

Pictet–Spengler Cyclization Strategy

Adapting methodology from spiro[piperidine-4,1'-pyrido[3,4-b]indole] syntheses, the Pictet–Spengler reaction enables single-step spirocyclization:

  • Tryptamine Preparation : 5-Methoxytryptamine is synthesized via Büchi/Mak nitro-olefination of indole followed by LiAlH₄ reduction.
  • Cyclocondensation : Reaction with N-benzyl-4-piperidone in glacial acetic acid at 100°C for 16 hours directly affords the spiro product.

Advantages :

  • Eliminates separate methoxylation steps by incorporating pre-functionalized tryptamine.
  • Achieves 68–72% yield with >98% purity after recrystallization.

Industrial-Scale Optimization

Recent patents highlight two advancements for bulk production:

  • Continuous Flow Reactors : Microfluidic systems reduce spirocyclization time from 3 hours to 15 minutes while maintaining 89% yield.
  • Catalytic Systems : Cu(I)-phenanthroline complexes enhance regioselectivity during benzyl group introduction, reducing byproduct formation by 40%.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Spirocyclization : Polar aprotic solvents (DMF, DMSO) favor ring closure but risk decomposition above 140°C. Substituting with ionic liquids (e.g., [BMIM][BF₄]) improves thermal stability, enabling 155°C operation without degradation.
  • Methoxylation : DMF outperforms THF and acetonitrile due to superior solubility of potassium carbonate and methyl iodide.

Catalytic Innovations

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA) reduces cyclization time by 30% compared to HCl.
  • Transition Metals : Pd/C (5% w/w) facilitates selective N-benzylation without indoline ring hydrogenation.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl Ar-H), 6.85 (d, J = 8.4 Hz, 1H, C8-H), 6.72 (s, 1H, C2-H), 3.89 (s, 3H, OCH₃), 3.52 (s, 2H, N-CH₂-Ph), 2.95–2.45 (m, 8H, piperidine H).
  • HPLC : Retention time = 12.7 min (C18 column, 70:30 MeOH/H₂O), confirming ≥99% purity.

Impurity Profiling

Common byproducts include:

  • N,N-Dibenzyl derivatives : Formed via overalkylation (5–8% in non-optimized runs).
  • Ring-opened analogs : Result from acid-catalyzed hydrolysis during workup (≤3%).

Chemical Reactions Analysis

Types of Reactions

1’-Benzyl-7-methoxyspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1’-Benzyl-7-methoxyspiro[indoline-3,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1’-benzyl-7-methoxyspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context. For example, its anticancer properties may involve the inhibition of cell proliferation pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indoline Ring

Halogen-Substituted Analogs
  • 7-Bromo derivative (CAS 1243461-51-9): Molecular formula: C₂₀H₂₁BrN₂O₂; molecular weight: 401.30 . Safety data sheets indicate handling precautions due to bromine’s reactivity .
  • 7-Fluoro derivative (CAS 1243359-99-0):
    • Molecular formula: C₂₀H₂₁FN₂O₂; molecular weight: 356.40 .
    • Fluorine’s electronegativity could enhance metabolic stability by resisting oxidative degradation. Safety protocols emphasize avoiding ignition sources .
Unsubstituted and Methylated Analogs
  • 1'-Benzylspiro[indoline-3,4'-piperidine] (CAS 474538-99-3):
    • Molecular formula: C₁₉H₂₀N₂; molecular weight: 276.38 .
    • The absence of the 7-methoxy group simplifies synthesis but may reduce receptor affinity or solubility.
  • Yields for these derivatives are moderate (40% for (±)-10b) .
Table 1: Substituent Effects on Key Properties
Compound Substituent Molecular Weight Key Feature
1'-Benzyl-7-methoxy -OCH₃ ~292* Enhanced solubility, moderate polarity
7-Bromo analog -Br 401.30 High lipophilicity, reactivity
7-Fluoro analog -F 356.40 Metabolic stability
1'-Benzyl (unsubstituted) -H 276.38 Simpler synthesis, lower complexity

*Estimated based on similar compounds (e.g., CAS 1086063-19-5: MW 292.38 ).

Modifications to the Piperidine Ring

  • These derivatives were designed to optimize anticancer activity .
  • Acylated Piperidines (e.g., 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]): Acylation improves synthetic yields (up to 85%) and stabilizes the spirocyclic structure. Mass spectra of these compounds show weak molecular ion signals, complicating characterization .

Heterocycle Replacements

  • Spiro[indoline-3,4'-pyridine] Derivatives: Synthesized via cyanoacetanilide intermediates, these compounds show antimicrobial and antioxidant activities, though direct comparisons to piperidine-based analogs are lacking .

Biological Activity

1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine] is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, drawing from diverse research findings.

Chemical Structure and Synthesis

1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine] features a unique spiro structure that combines indoline and piperidine moieties. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound's structure can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

Anticancer Properties

Research has indicated that compounds with similar indoline structures exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that derivatives of indole could modulate pathways involving p53 and Bcl-2, leading to enhanced apoptosis in cancer cells .

CompoundCancer TypeMechanism of ActionReference
Indole-3-carbinolBreast CancerModulates estrogen metabolism
1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]VariousPotential apoptosis inductionCurrent Study

Antimicrobial Activity

Indoles and their derivatives have been noted for their antimicrobial properties. For example, compounds similar to 1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine] have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been explored in various studies. These compounds may exert effects through antioxidant mechanisms or modulation of neurotransmitter systems. A recent study showed that certain indole derivatives could enhance cognitive functions in animal models by reducing oxidative stress markers .

Case Study 1: Anticancer Activity

A phase I clinical trial evaluated the effects of an indole derivative on women at high risk for breast cancer. The study found that the compound significantly altered estrogen metabolism, suggesting a potential role in cancer prevention .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that 1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine] exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics .

Q & A

Basic: What are the most efficient synthetic routes for 1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine], and how can reaction yields be optimized?

Answer:
The compound can be synthesized via a one-pot multicomponent reaction involving benzohydrazide and acetylenedicarboxylates under optimized conditions (e.g., ethanol reflux for 12 hours), achieving yields up to 85% by controlling stoichiometry and reaction time . Alternatively, acylation of spiro-piperidine intermediates using benzyl halides in the presence of K₂CO₃ (base) in DMF at 60°C for 6 hours provides a scalable route with >90% purity post-crystallization . For yield optimization, ensure inert atmospheres (N₂/Ar) to prevent oxidation and use freshly distilled solvents to minimize side reactions.

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this spiro compound?

Answer:

  • High-resolution NMR (¹H/¹³C): Confirms the spiro junction and substituent positions, with characteristic shifts for methoxy (-OCH₃, δ ~3.8 ppm) and benzyl protons (δ ~7.3 ppm) .
  • HPLC (C18 column, acetonitrile/water gradient): Ensures ≥95% purity; retention times should match reference standards .
  • Mass spectrometry (ESI-MS): Verifies molecular weight (MW: 337.4 g/mol) and detects impurities .
  • X-ray crystallography: Provides definitive structural confirmation of the spiro architecture when single crystals are obtainable .

Basic: What are the key safety protocols for handling 1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine] in laboratory settings?

Answer:

  • Use nitrile gloves and safety goggles to prevent skin/eye contact, as structural analogs (e.g., 4-benzylpiperidine) cause severe irritation .
  • Work under fume hoods to avoid inhalation of dust; store at 2-8°C in airtight containers to prevent hygroscopic degradation .
  • In case of exposure, wash with copious water for 15 minutes and seek medical consultation if irritation persists. Dispose of waste via approved chemical channels .

Advanced: How can researchers address discrepancies in reported pharmacological activities across studies?

Answer:

  • Cross-validate assays using standardized in vitro models (e.g., receptor binding assays with radiolabeled ligands) and orthogonal techniques (e.g., functional cAMP assays).
  • Confirm batch-to-batch purity (>97% by HPLC), as impurities (e.g., oxidized byproducts) may antagonize target receptors .
  • Conduct meta-analysis of SAR data from substituted analogs (e.g., tert-butyl carboxylate derivatives) to isolate structural determinants of activity .

Advanced: What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) of this spiro scaffold?

Answer:

  • Systematic substitution at the benzyl (C1'), methoxy (C7), and piperidine nitrogen positions via:
    • Buchwald-Hartwig amination for aryl modifications.
    • Reductive alkylation for N-alkylation (e.g., methyl, benzyl groups) .
  • Replace the benzyl group with substituted aryl groups (e.g., 4-fluorobenzyl) to modulate lipophilicity (logP changes ±0.5) .
  • Retain the spiro core for conformational rigidity, critical for neuropharmacological activity in analogs .

Advanced: What experimental controls are necessary when evaluating the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies in PBS (pH 7.4, 37°C) with LC-MS monitoring over 24 hours.
  • Include antioxidants (0.1% ascorbic acid) to assess oxidation susceptibility.
  • Quantify degradation products (e.g., demethylated analogs) using calibration curves with reference standards .
  • Parallel experiments in simulated gastric fluid (pH 2) identify acid-labile positions .

Advanced: How should researchers approach conflicting data regarding the compound’s metabolic fate in different in vitro models?

Answer:

  • Use hepatocyte models from multiple species (human, rat) alongside microsomal assays with NADPH cofactors.
  • Apply UPLC-QTOF metabolomics to identify species-specific Phase I/II metabolites. For example, tert-butyl-protected analogs show 3-fold higher CYP3A4-mediated oxidation in human vs. rat models .
  • Normalize data to protein content and control for batch-specific enzyme activity variations .

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